molecular formula C17H15BrF3NO4S B2445503 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 338424-45-6

3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2445503
CAS No.: 338424-45-6
M. Wt: 466.27
InChI Key: YZNVTOSQXZXXHE-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C17H15BrF3NO4S and its molecular weight is 466.27. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF3NO4S/c1-16(24,10-27(25,26)14-7-5-12(18)6-8-14)15(23)22-13-4-2-3-11(9-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNVTOSQXZXXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H14BrF4N O4S
  • Molecular Weight : 484.26 g/mol
  • SMILES : CC(O)(CS(=O)(=O)c1ccc(F)cc1)C(=O)Nc2ccc(Br)c(c2)C(F)(F)F
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its antibacterial properties.

Anticancer Activity

Recent research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines:

  • IC50 Values : Compounds exhibiting IC50 values less than 5 µg/mL against cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) have been reported .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound AHT291.98 ± 1.22
Compound BJurkat1.61 ± 1.92
Compound CA431<5

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

  • Inhibition of Cell Proliferation : The sulfonamide group may interfere with cellular signaling pathways that regulate proliferation.
  • Induction of Apoptosis : Studies suggest that similar compounds induce apoptosis in cancer cells, potentially through the activation of caspases or the downregulation of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Activity : The presence of the bromine atom and the sulfonyl group is thought to enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Structure-Activity Relationship (SAR)

The structural components of this compound significantly influence its biological activity:

  • Bromophenyl Group : The presence of a bromine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • Trifluoromethyl Group : This group is known for increasing metabolic stability and enhancing biological activity against specific pathogens.

Table 2: Structure-Activity Relationships

Structural FeatureEffect on Activity
Bromine SubstitutionIncreases lipophilicity and target affinity
Trifluoromethyl GroupEnhances metabolic stability
Sulfonamide MoietyCritical for anticancer activity

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical and laboratory settings:

  • Study on Anticancer Properties : A study demonstrated that a compound with a similar structure induced apoptosis in breast cancer cells via mitochondrial pathways, showing promise as a therapeutic agent .
  • Antimicrobial Efficacy : Another study reported that a derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 46.9 µg/mL to 93.7 µg/mL .

Scientific Research Applications

The compound exhibits notable biological activities, particularly as an Liver X Receptor (LXR) inverse agonist . LXRs are nuclear receptors that play critical roles in lipid metabolism and glucose homeostasis. By inhibiting LXR activity, this compound can potentially disrupt metabolic pathways associated with cancer proliferation.

  • Cancer Cell Viability : Research indicates that the compound reduces viability in various cancer cell lines with IC50 values ranging from 15 to 104 nM, suggesting selective cytotoxicity against cancer cells without significantly affecting non-malignant cells.
  • Warburg Effect Disruption : The compound suppresses glycolytic and lipogenic gene expression, leading to reduced glycolytic metabolites and lipid production in cancer cells.

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in various contexts:

  • Anticancer Activity : A study conducted by the National Cancer Institute demonstrated that the compound exhibited significant antitumor activity across multiple cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
  • Metabolic Regulation : Research has shown that the compound can influence metabolic pathways related to obesity and diabetes by modulating LXR activity, thus presenting opportunities for developing treatments for metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of this compound, and how should conflicting NMR data be resolved?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and 19F^{19}F-NMR to resolve structural ambiguities. For instance, 19F^{19}F-NMR is critical for verifying trifluoromethyl group environments, as demonstrated in structurally related propanamide derivatives . If discrepancies arise (e.g., unexpected splitting patterns), compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) and validate via X-ray crystallography .

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side reactions?

  • Methodology :

  • Step 1 : Screen coupling reagents (e.g., EDCI, HATU) to enhance sulfonamide bond formation efficiency, as seen in analogous sulfonyl-containing compounds .
  • Step 2 : Monitor reaction progress via LC-MS to identify intermediates and byproducts. Adjust stoichiometry of 4-bromophenylsulfonyl chloride and trifluoromethylphenylamine precursors to reduce unreacted starting materials .
  • Step 3 : Optimize solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) to balance reaction rate and selectivity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between experimental and computational data in the compound’s conformational analysis?

  • Methodology :

  • Approach 1 : Perform a torsional angle analysis using single-crystal X-ray diffraction data (e.g., C—C—N—C torsion angles in related propanamides) to validate molecular docking or MD simulations .
  • Approach 2 : Use temperature-dependent NMR studies to probe dynamic conformational changes. For example, coalescence temperature analysis can clarify rotational barriers around the sulfonyl group .

Q. How can the compound’s solid-state properties (e.g., crystallinity, stability) be systematically characterized for formulation studies?

  • Methodology :

  • Technique 1 : Conduct DSC/TGA to assess thermal stability and identify polymorphic transitions. Reference crystal packing interactions (e.g., N—H⋯O hydrogen bonds in propanamide derivatives) to explain stability trends .
  • Technique 2 : Use powder X-ray diffraction (PXRD) to correlate crystallinity with solubility profiles. Compare with analogous compounds containing bromophenyl or trifluoromethyl groups .

Q. What in silico methods are suitable for predicting the compound’s pharmacokinetic properties, and how can these be validated experimentally?

  • Methodology :

  • Step 1 : Employ QSAR models to predict logP and membrane permeability, leveraging structural features like the sulfonyl group’s hydrophilicity and the trifluoromethyl group’s lipophilicity .
  • Step 2 : Validate predictions via in vitro assays (e.g., Caco-2 cell permeability studies) and compare with HPLC-derived logD7.4 values .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

  • Guidelines :

  • Control : Normalize activity data using reference standards (e.g., bicalutamide for androgen receptor antagonism studies, given structural similarities to trifluoromethylphenyl propanamides) .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-assay variability. Report IC50_{50} values with confidence intervals from triplicate experiments .

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